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Compound Name: LDN-214117

Cat. No.: B608507 Get Quote

LDN-214117: A Comparative Analysis of Kinase
Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the

kinase selectivity of LDN-214117, supported by experimental data.

LDN-214117 is a potent, orally active, and brain-penetrant inhibitor of Activin receptor-like

kinase 2 (ALK2), a member of the transforming growth factor-beta (TGF-β) superfamily of type

I serine/threonine kinases.[1][2][3] It has demonstrated therapeutic potential in preclinical

models of diseases driven by aberrant ALK2 signaling, such as fibrodysplasia ossificans

progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1][4][5] A critical aspect of its

preclinical evaluation is the characterization of its selectivity profile against a broad range of

kinases to anticipate potential off-target effects. This guide provides a comparative analysis of

the cross-reactivity of LDN-214117 against other kinases, based on available experimental

data.

Kinase Inhibition Profile of LDN-214117
The kinase selectivity of LDN-214117 has been evaluated using various biochemical and

cellular assays. The following table summarizes the inhibitory activity of LDN-214117 against

its primary target, ALK2, and a panel of other kinases.
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Kinase Target IC50 (nM) Assay Type Reference

ALK2 (ACVR1) 24 Biochemical [1]

ALK1 27 Biochemical [1]

TNIK - Biochemical [6]

RIPK2 - Biochemical [6]

ABL1 - Biochemical [6]

ALK3 1,171 Biochemical [1]

ALK5 3,000 Biochemical [1]

BMP2 1,022 Cellular [1]

BMP4 960 Cellular [1]

BMP6 100 Cellular [1]

TGF-β1 16,000 Cellular [1]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of

the kinase by 50%. A lower IC50 value indicates higher potency. Dashes indicate that while

inhibition was noted, a specific IC50 value was not provided in the cited source.

Kinome-wide screening has further elucidated the selectivity of LDN-214117. In a screen

against approximately 200 kinases at a concentration of 1 µM, LDN-214117 inhibited only 3.6%

of the kinases by more than 50%. The most significantly inhibited off-target kinases, after ALK2,

were identified as ABL1, RIPK2, and TNIK.[6] This demonstrates a reasonable kinome-wide

selectivity for LDN-214117.[6]

Experimental Protocols
The determination of the kinase inhibition profile of LDN-214117 involved the use of

established methodologies, primarily radioactive biochemical kinase assays and cell-based

assays such as the NanoBRET Target Engagement assay.

Radioactive Kinase Assay (General Protocol)
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This method directly measures the enzymatic activity of a kinase by quantifying the transfer of

a radiolabeled phosphate from ATP to a substrate.[7][8][9][10][11]

Reaction Setup: Purified recombinant kinase is incubated with a specific substrate (e.g., a

peptide or protein) in a reaction buffer.

Initiation: The kinase reaction is initiated by the addition of ATP, which includes a proportion

of radiolabeled [γ-³²P]ATP or [γ-³³P]ATP. The reaction is carried out at a controlled

temperature for a defined period.

Quenching: The reaction is stopped, typically by the addition of a strong acid or by spotting

the reaction mixture onto a phosphocellulose membrane.

Separation: The radiolabeled substrate is separated from the unreacted radiolabeled ATP.

This is commonly achieved by washing the phosphocellulose membrane, which binds the

substrate but not the free ATP.

Detection and Quantification: The amount of radioactivity incorporated into the substrate is

measured using a scintillation counter or a phosphorimager.

IC50 Determination: To determine the IC50 value, the assay is performed with varying

concentrations of the inhibitor (LDN-214117). The resulting data is plotted to calculate the

concentration at which 50% of the kinase activity is inhibited.
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Workflow for a typical radioactive kinase assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b608507?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NanoBRET™ Target Engagement Assay (General
Protocol)
This is a live-cell assay that measures the binding of an inhibitor to its target kinase. It relies on

Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged

kinase and a fluorescent tracer that binds to the kinase's active site.[12][13][14][15][16]

Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the

kinase of interest fused to NanoLuc® luciferase.

Assay Plating: The transfected cells are plated in a multi-well plate.

Tracer and Inhibitor Addition: A cell-permeable fluorescent tracer that binds to the kinase is

added to the cells, followed by the test inhibitor (LDN-214117) at various concentrations.

BRET Measurement: The substrate for NanoLuc® luciferase is added, and the BRET signal

is measured using a luminometer. The BRET signal is generated when the fluorescent tracer

is in close proximity to the NanoLuc®-tagged kinase.

Competitive Displacement: The inhibitor competes with the fluorescent tracer for binding to

the kinase. Increased inhibitor binding leads to the displacement of the tracer and a

decrease in the BRET signal.

IC50 Determination: The reduction in the BRET signal is measured across a range of

inhibitor concentrations to determine the IC50 value for target engagement in a cellular

environment.
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Workflow for the NanoBRET™ Target Engagement Assay.

Signaling Pathways of Key Off-Target Kinases
Understanding the signaling pathways of the key identified off-target kinases is crucial for

predicting potential pharmacological side effects.

ALK2 Signaling Pathway
ALK2 is a type I receptor for bone morphogenetic proteins (BMPs). Upon ligand binding, ALK2

forms a complex with a type II BMP receptor, leading to its phosphorylation and activation.

Activated ALK2 then phosphorylates downstream SMAD proteins (SMAD1/5/8), which form a
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complex with SMAD4 and translocate to the nucleus to regulate the transcription of target

genes involved in processes like osteogenesis.[17][18][19][20]
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Simplified ALK2 signaling pathway.

TNIK, RIPK2, and ABL1 Signaling Pathways
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The primary off-target kinases of LDN-214117 are involved in diverse and critical cellular

signaling pathways.

TNIK (TRAF2 and NCK interacting kinase): A serine/threonine kinase that is a key

component of the Wnt signaling pathway, which is crucial for cell proliferation and

development.[21][22][23][24][25]

RIPK2 (Receptor-interacting serine/threonine-protein kinase 2): A critical mediator in the

innate immune response, acting downstream of NOD-like receptors to activate NF-κB and

MAPK signaling pathways.[26][27][28][29][30]

ABL1 (Abelson murine leukemia viral oncogene homolog 1): A non-receptor tyrosine kinase

involved in various cellular processes, including cell growth, division, and adhesion.

Dysregulation of ABL1 is a hallmark of certain leukemias.[31][32][33][34][35]
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Overview of signaling pathways for key off-target kinases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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